molecular formula C20H28O4 B14308517 Kerlinic acid CAS No. 112606-14-1

Kerlinic acid

Cat. No.: B14308517
CAS No.: 112606-14-1
M. Wt: 332.4 g/mol
InChI Key: QVNWBXBUWGPGRM-WGLCMCTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kerlinic acid can be synthesized through various methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method is the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid using acidic or basic conditions . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO₂) followed by protonation can yield carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from Salvia keerlii or chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Kerlinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using halogens (e.g., chlorine, bromine).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Kerlinic acid is structurally related to other neo-clerodane diterpenoids, such as melisodoric acid and annonene . These compounds share similar biological activities but differ in their specific molecular structures and stereochemistry. For example, this compound has a unique furan ring and hydroxyl group arrangement that distinguishes it from its analogs .

List of Similar Compounds

  • Melisodoric acid
  • Annonene
  • This compound methyl ester
  • 6-Hydroxyannonene

Conclusion

This compound is a fascinating compound with diverse chemical and biological properties

Properties

CAS No.

112606-14-1

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aS,5S,7R,8S,8aR)-8-[2-(furan-3-yl)ethyl]-5-hydroxy-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-13-5-4-6-16-19(3,9-7-15-8-10-24-12-15)14(2)11-17(21)20(13,16)18(22)23/h5,8,10,12,14,16-17,21H,4,6-7,9,11H2,1-3H3,(H,22,23)/t14-,16-,17+,19+,20-/m1/s1

InChI Key

QVNWBXBUWGPGRM-WGLCMCTQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O

Origin of Product

United States

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